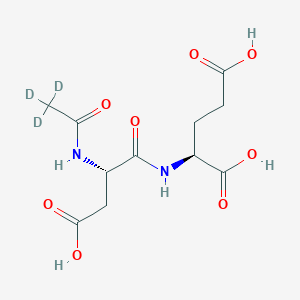![molecular formula C14H12BrN3O B13856520 4-bromo-1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13856520.png)
4-bromo-1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine is a heterocyclic aromatic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 4th position, a methoxyphenyl group at the 1st position, and a methyl group at the 3rd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization to form the pyrazolo[3,4-b]pyridine core . The bromine atom is introduced through a bromination reaction, and the methoxyphenyl group is added via a Suzuki-Miyaura coupling reaction . The reaction conditions for these steps include the use of palladium catalysts, such as Pd(dppf)Cl2, and bases like Cs2CO3, in solvents like dry dioxane under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable synthetic routes that involve similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as Cs2CO3, used to deprotonate reactants and stabilize intermediates.
Solvents: Dry dioxane and DMF are commonly used solvents for these reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
4-bromo-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitubercular agent and is being studied for its activity against Mycobacterium tuberculosis.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and photophysical properties.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4-bromo-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For example, in its antitubercular activity, the compound binds to Pantothenate Synthetase from Mycobacterium tuberculosis, inhibiting its function and thereby preventing the synthesis of essential biomolecules . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its target, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
- 6-bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b]pyridine
Uniqueness
4-bromo-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for medicinal and materials research.
Propiedades
Fórmula molecular |
C14H12BrN3O |
|---|---|
Peso molecular |
318.17 g/mol |
Nombre IUPAC |
4-bromo-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C14H12BrN3O/c1-9-13-12(15)7-8-16-14(13)18(17-9)10-3-5-11(19-2)6-4-10/h3-8H,1-2H3 |
Clave InChI |
QPFDQKRUGWJDRM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=NC=CC(=C12)Br)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


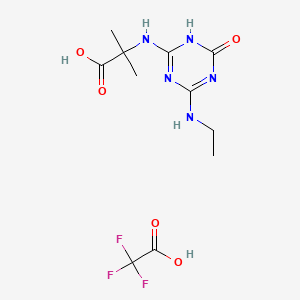
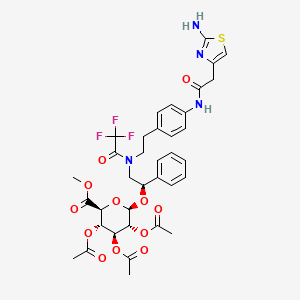
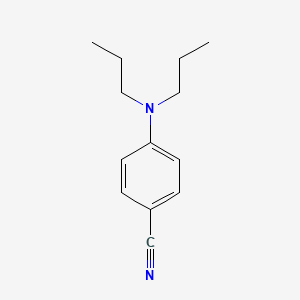
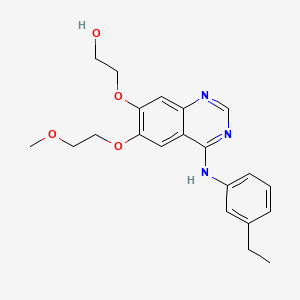
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt](/img/structure/B13856459.png)
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)
![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
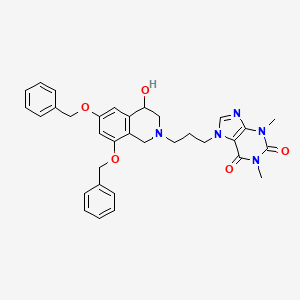
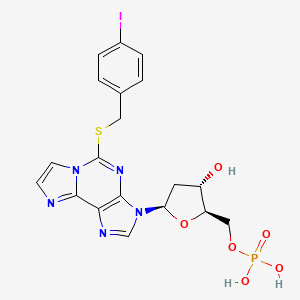
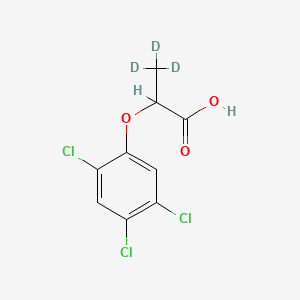
![2-[4-(Dimethylamino)butyl]guanidine](/img/structure/B13856493.png)
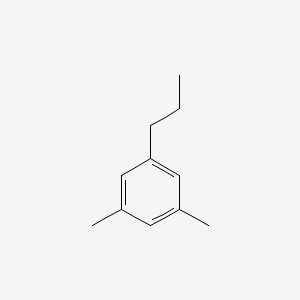
![5-(1-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-hydroxyethyl)-6-chloroindolin-2-one](/img/structure/B13856511.png)
